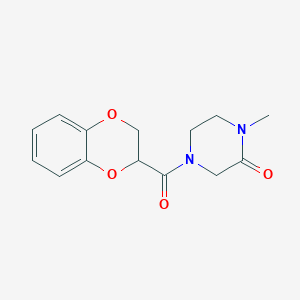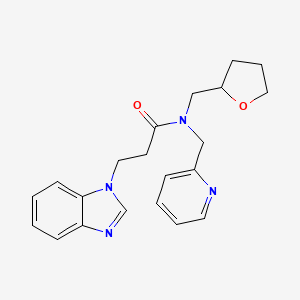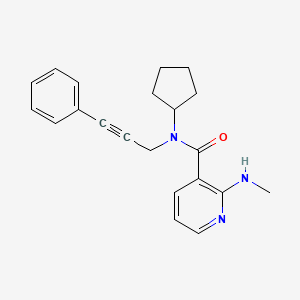
4-(6-methyl-3-pyridazinyl)-1-phenyl-2-piperazinone
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-(6-methyl-3-pyridazinyl)-1-phenyl-2-piperazinone derivatives and related compounds involves several chemical reactions, including condensation, cyclization, and functional group transformations. A notable method involves the condensation of 1(2H)-phthalazinones with secondary amines and formaldehyde to yield N-Mannich bases, which are crucial intermediates for further chemical modifications (Mustafa et al., 1964). Additionally, the synthesis of novel derivatives with anticancer potential has been demonstrated through the modification of the pyridazinone core structure, showcasing the versatility of this compound in medicinal chemistry research (Murty et al., 2011).
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives, including 4-(6-methyl-3-pyridazinyl)-1-phenyl-2-piperazinone, has been extensively studied using techniques such as X-ray crystallography and molecular orbital calculations. These studies reveal details about the orientation, delocalization, and conformation of various functional groups within the molecule, which are critical for understanding its chemical behavior and interaction with biological targets (Georges et al., 1989).
Chemical Reactions and Properties
4-(6-Methyl-3-pyridazinyl)-1-phenyl-2-piperazinone undergoes a variety of chemical reactions that modify its structure and properties. These reactions include N-Mannich base formation, cyanoethylation, and reaction with aromatic thiols, leading to the synthesis of compounds with different functional groups and potential biological activities. Such reactions are crucial for the development of new pharmaceutical agents and understanding the compound's reactivity (Mustafa et al., 1964).
Physical Properties Analysis
The physical properties of 4-(6-methyl-3-pyridazinyl)-1-phenyl-2-piperazinone and its derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For instance, the crystal structure analysis provides insights into the compound's stability, packing, and intermolecular interactions, which are essential for its application in material science and drug formulation (Aydın et al., 2012).
Chemical Properties Analysis
The chemical properties of 4-(6-methyl-3-pyridazinyl)-1-phenyl-2-piperazinone, such as acidity, basicity, and reactivity towards various reagents, are fundamental for its chemical behavior and biological activity. Research into its reactions with different chemical groups reveals a wide range of possible modifications, leading to the synthesis of compounds with varied biological activities and applications in medicinal chemistry (Mustafa et al., 1964).
Propiedades
IUPAC Name |
4-(6-methylpyridazin-3-yl)-1-phenylpiperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-12-7-8-14(17-16-12)18-9-10-19(15(20)11-18)13-5-3-2-4-6-13/h2-8H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTYUACJBQWNLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(C(=O)C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[(5-ethoxy-2-methyl-1-benzofuran-3-yl)carbonyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4532490.png)
![4-{1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-phenyl-1H-imidazol-5-yl}-2-ethoxyphenol](/img/structure/B4532502.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-(1-ethylpropyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4532518.png)


![7-(cyclopropylmethyl)-2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B4532544.png)


![N-[(2R*,4R*,6S*)-2-(4-chlorophenyl)-6-(6-methoxypyridin-3-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B4532562.png)
![3-hydroxy-3-[(4-hydroxy-1-piperidinyl)methyl]-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B4532571.png)
![5-{1-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-yl)carbonyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B4532582.png)
![N-{3-[cyclopropyl(3-ethoxybenzyl)amino]-3-oxopropyl}-2-fluorobenzamide](/img/structure/B4532595.png)

![N-[4-(2-{[2-(4-hydroxyphenyl)ethyl]amino}-2-oxoethyl)phenyl]butanamide](/img/structure/B4532605.png)